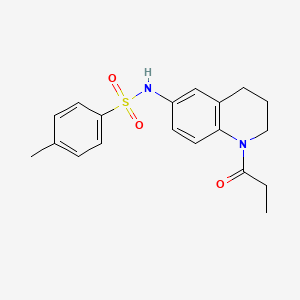

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

CAS No.: 946259-16-1

Cat. No.: VC11969021

Molecular Formula: C19H22N2O3S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946259-16-1 |

|---|---|

| Molecular Formula | C19H22N2O3S |

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | 4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C19H22N2O3S/c1-3-19(22)21-12-4-5-15-13-16(8-11-18(15)21)20-25(23,24)17-9-6-14(2)7-10-17/h6-11,13,20H,3-5,12H2,1-2H3 |

| Standard InChI Key | OOBJEMIHJPGZKJ-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C |

| Canonical SMILES | CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C |

Introduction

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound belonging to the class of sulfonamides. It features a tetrahydroquinoline moiety, a propanoyl group attached to the nitrogen atom of the tetrahydroquinoline ring, and a sulfonamide functional group attached to an aromatic ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis Methods

The synthesis of 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:

-

Construction of Tetrahydroquinoline Core: This can be achieved through methods like the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid.

-

Acylation with Propanoyl Chloride: The resulting tetrahydroquinoline is then acylated with propanoyl chloride to introduce the propanoyl group.

-

Formation of Sulfonamide Group: The final step involves the attachment of the sulfonamide group to the benzene ring.

Mechanism of Action and Biological Significance

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Potential Applications

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has potential applications in drug development due to its unique structure and functional groups. It may be used as a candidate for further research in targeting various biological pathways, particularly those involved in metabolic processes or enzyme inhibition.

Comparison with Similar Compounds

-

4-methoxy-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: This compound features additional methoxy and methyl groups on the benzene ring, which can alter its chemical reactivity and biological activity compared to 4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide.

-

3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: This compound lacks the sulfonamide group and instead features a benzamide group, which changes its potential applications and biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume